REACTION_CXSMILES
|
Br[C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2.[NH2:14]C(N)=O.Cl.[OH-].[Na+]>C(O)=O>[NH2:14][C:2]12[CH2:11][C:6]3([CH3:12])[CH2:7][CH:8]([CH2:10][C:4]([CH3:13])([CH2:5]3)[CH2:3]1)[CH2:9]2 |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC12CC3(CC(CC(C1)C3)(C2)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling to the room temperature
|
Type
|
WAIT
|
Details
|
to hydrolyze at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Extracting with toluene twice
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CONCENTRATION
|
Details
|
Concentrating under reduced pressure
|
Reaction Time |
1 h |
Name
|
1-amino-3,5-dimethyl adamantane
|
Type
|
product
|
Smiles
|
NC12CC3(CC(CC(C1)C3)(C2)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |